molecular formula C18H19N3O3S3 B2468887 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 899732-04-8

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No. B2468887
CAS RN: 899732-04-8
M. Wt: 421.55
InChI Key: QBDUZKBAUIJHLK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the available sources . The synthesis of similar compounds often involves complex organic reactions, but without specific information, it’s difficult to provide a detailed synthesis analysis.


Molecular Structure Analysis

The molecular structure of a compound defines its properties and reactivity. Unfortunately, the specific molecular structure of this compound is not provided in the available sources .


Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the available sources . Chemical reactions depend on the functional groups present in the molecule and the conditions under which the reactions are carried out.

Scientific Research Applications

Crystal Structure and Hirshfeld Surface Analysis

A study conducted by Naghiyev et al. (2020) employed a structurally similar compound in a multicomponent reaction to create a novel bicyclic product. This product was analyzed using X-ray crystallography and Hirshfeld surface analysis, illustrating the potential of such compounds in crystallography and molecular structure analysis (Naghiyev et al., 2020).

Potential as Urotensin-II Receptor Antagonists

Lim et al. (2016) synthesized and evaluated a series of benzo[b]thiophene-2-carboxamide derivatives as urotensin-II receptor antagonists. These substances, structurally related to the compound , showed potent UT binding affinities, suggesting potential applications in receptor antagonism (Lim et al., 2016).

Anti-Inflammatory and Antioxidant Activities

Kumar et al. (2008) reported the synthesis of a compound closely related to the one , demonstrating its potential for in vitro anti-inflammatory and antioxidant activities. This suggests possible applications in the development of new anti-inflammatory and antioxidant agents (Kumar et al., 2008).

Anti-tumor Evaluation

Wardakhan et al. (2013) evaluated the anti-tumor effects of novel hydrazide and hydrazide-hydrazone derivatives, synthesized from a compound structurally similar to the one . Some of these compounds exhibited higher inhibitory effects towards various tumor cell lines than the reference compound, suggesting potential in cancer treatment (Wardakhan et al., 2013).

Synthesis and Antimicrobial Activity

Various studies have explored the synthesis of derivatives of related compounds and their antimicrobial activity. For instance, the work by Al-Said et al. (2011) on novel 1,2-dihydropyridine, thiophene, and thiazole derivatives showed promising in vitro anticancer activity (Al-Said et al., 2011). Talupur et al. (2021) synthesized novel tetrazol-thiophene-2-carboxamides and evaluated their antimicrobial activity, underscoring their potential in developing new antimicrobial agents (Talupur et al., 2021).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts at the molecular level. This information is not available in the sources I found .

Safety and Hazards

Safety and hazards information is crucial for handling and working with chemical compounds. Unfortunately, the safety and hazards associated with this compound are not mentioned in the available sources .

Future Directions

The future directions for the study and application of this compound are not specified in the available sources . Future directions could include further studies to understand its properties, potential uses, and safety implications.

properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S3/c19-11-14-13-3-1-4-15(13)26-18(14)20-17(22)12-6-8-21(9-7-12)27(23,24)16-5-2-10-25-16/h2,5,10,12H,1,3-4,6-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDUZKBAUIJHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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